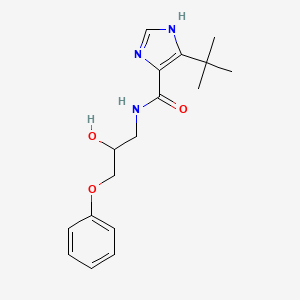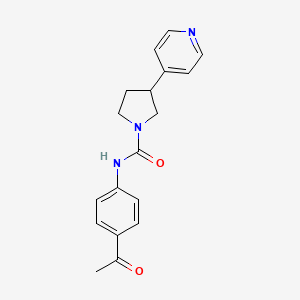
5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide, also known as BAPTA-AM, is a cell-permeable chelator that is widely used in scientific research. It is a synthetic compound that is derived from the natural compound BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). BAPTA-AM is a highly versatile tool that can be used to study a wide range of biological processes.
作用機序
5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide works by binding to calcium ions, forming a stable complex that prevents the calcium from participating in intracellular signaling pathways. 5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide is cell-permeable, meaning that it can cross the cell membrane and enter the cytoplasm, where it can chelate intracellular calcium.
Biochemical and Physiological Effects
5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide has a wide range of biochemical and physiological effects, depending on the specific cellular process being studied. For example, 5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide has been shown to inhibit calcium-dependent processes such as muscle contraction, neurotransmitter release, and gene expression. 5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide has also been used to study the role of calcium in apoptosis (programmed cell death) and autophagy (cellular recycling).
実験室実験の利点と制限
One of the main advantages of 5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide is its high selectivity for calcium ions. 5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide can be used to selectively remove calcium from specific intracellular compartments, allowing researchers to study the role of calcium in specific cellular processes. However, 5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide has some limitations. For example, 5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide can only chelate calcium ions that are present in the cytoplasm. It cannot chelate calcium ions that are stored in intracellular organelles such as the endoplasmic reticulum or mitochondria.
将来の方向性
There are many potential future directions for research involving 5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide. One area of interest is the role of calcium in cancer cells. Calcium signaling has been shown to play a critical role in cancer cell proliferation and survival, and 5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide could be used to study the specific calcium-dependent pathways that are involved in cancer progression. Another area of interest is the development of new calcium chelators that are more selective and effective than 5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide. Finally, 5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide could be used in combination with other tools such as optogenetics or CRISPR/Cas9 to study the role of calcium in specific cellular processes with high spatial and temporal precision.
合成法
5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide is synthesized by reacting BAPTA with tert-butyl 2-bromoacetate and 2-hydroxy-3-phenoxypropylamine. The resulting product is then treated with trifluoroacetic acid to remove the tert-butyl protecting group, yielding 5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide.
科学的研究の応用
5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide is widely used in scientific research to study intracellular calcium signaling. Calcium is a ubiquitous second messenger that plays a critical role in a wide range of biological processes, including muscle contraction, neurotransmitter release, and gene expression. 5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide is a highly effective calcium chelator that can be used to selectively remove calcium from specific intracellular compartments, allowing researchers to study the role of calcium in various cellular processes.
特性
IUPAC Name |
5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-17(2,3)15-14(19-11-20-15)16(22)18-9-12(21)10-23-13-7-5-4-6-8-13/h4-8,11-12,21H,9-10H2,1-3H3,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAKKNXENMWJNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=CN1)C(=O)NCC(COC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-3-[[4-(2-piperidin-1-ylethoxy)anilino]methyl]phenol](/img/structure/B7436574.png)
![N-[4-(methylamino)phenyl]-N'-(oxan-4-yloxy)oxamide](/img/structure/B7436583.png)
![3-(4-chloropyrazol-1-yl)-N-[2-methyl-1-(3-methylphenyl)propyl]propanamide](/img/structure/B7436586.png)
![Methyl 3-[(2,5-dimethyl-1-pyrazin-2-ylpyrrole-3-carbonyl)amino]cyclobutane-1-carboxylate](/img/structure/B7436601.png)
![5-[1-(2-chloro-4-methylphenyl)sulfonylpyrrolidin-3-yl]-2H-tetrazole](/img/structure/B7436609.png)
![butyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-ylsulfanyl)acetate](/img/structure/B7436613.png)

![1-(1,9-Dioxaspiro[5.5]undecan-4-yl)-3-(6-phenylhexyl)urea](/img/structure/B7436622.png)
![N'-[(3-aminophenyl)methyl]-N'-ethylethane-1,2-diamine](/img/structure/B7436626.png)
![5-chloro-N-[2-hydroxy-2-(oxolan-2-yl)ethyl]-2-sulfamoylthiophene-3-carboxamide](/img/structure/B7436629.png)

![N-[2-(2-aminoethoxy)ethyl]-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7436631.png)
![N-[2-(2-aminoethoxy)ethyl]-N-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine;2,2,2-trifluoroacetic acid](/img/structure/B7436633.png)
![N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-4,5,6,7-tetrahydro-2H-benzotriazole-4-carboxamide](/img/structure/B7436639.png)